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molecular formula C13H10N2O B1230163 2-(1,3-Benzoxazol-2-yl)aniline CAS No. 29483-74-7

2-(1,3-Benzoxazol-2-yl)aniline

Cat. No. B1230163
M. Wt: 210.23 g/mol
InChI Key: OHNRWJYTYFYUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04294965

Procedure details

Isatoic anhydride (0.2 m), o-anisidine (0.22 m), and xylene (200 ml) were placed in a 3-neck, 300 ml round bottom flask fitted with thermometer, condenser, and magnetic stirrer. The reaction mixture was heated to reflux and allowed to stir at reflux overnight. Gas evolution appeared to be vigorous. Added a Dean-Stark trap and attempted to collect water. No water was evident after eight hours. Reaction mixture was cooled and allowed to stand overnight. Toluenesulfonic acid (1.5 g) was added and reaction mixture heated to reflux. Water was azeotroped from the reaction mixture. The xylene was stripped from the reaction mixture under aspirator vacuum. The residue was leached with benzene (500 ml). The benzene extract was then washed with 2% caustic until no further color was extracted. The benzene solution was filtered and evaporated to dryness. The residue was dissolved in boiling ethanol and allowed to stand in the refrigerator. The reddish crystals were filtered out and dried. Obtained 10 grams (23% yield); m.pt.=104°-107° C. Structure was confirmed by infra red (IR) and nuclear magnetic resonance (NMR) analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=O)[O:4][C:2]2=O.CO[C:15]1[C:16]([NH2:21])=C[CH:18]=[CH:19][CH:20]=1.C1(C)C(S(O)(=O)=O)=CC=CC=1>C1(C)C(C)=CC=CC=1>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]1[O:4][C:5]2[CH:18]=[CH:19][CH:20]=[CH:15][C:16]=2[N:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with thermometer, condenser, and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Added a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
to collect water
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
Water was azeotroped from the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
WASH
Type
WASH
Details
was then washed with 2% caustic until no further color
EXTRACTION
Type
EXTRACTION
Details
was extracted
FILTRATION
Type
FILTRATION
Details
The benzene solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved
FILTRATION
Type
FILTRATION
Details
The reddish crystals were filtered out
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Obtained 10 grams (23% yield)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
NC1=C(C=CC=C1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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